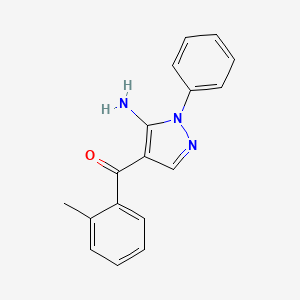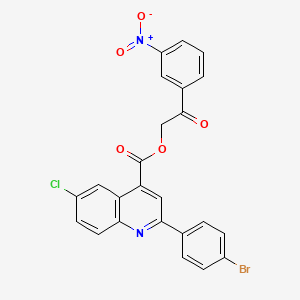
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring. This can be achieved by reacting 4-bromobenzaldehyde with allyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is done by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium.
Acetamide Formation: The final step involves the formation of the acetamide group. This is achieved by reacting the thioether intermediate with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of amines or alcohols.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature or elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; organic solvents like tetrahydrofuran; room temperature or reflux conditions.
Substitution: Sodium azide, potassium cyanide; organic solvents like dimethylformamide; room temperature or elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
科学的研究の応用
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that triazole derivatives can inhibit the growth of various pathogens.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
類似化合物との比較
Similar Compounds
4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound. It shares the triazole core structure but lacks the acetamide group.
N-Phenylacetamide: A simpler compound that lacks the triazole and thioether groups. It is used as a reference compound in various studies.
Uniqueness
2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-YL)thio)-N-phenylacetamide is unique due to its combination of functional groups. The presence of the triazole, thioether, and acetamide groups provides a versatile platform for chemical modifications and biological interactions. This uniqueness makes it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C19H17BrN4OS |
|---|---|
分子量 |
429.3 g/mol |
IUPAC名 |
2-[[5-(4-bromophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C19H17BrN4OS/c1-2-12-24-18(14-8-10-15(20)11-9-14)22-23-19(24)26-13-17(25)21-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,21,25) |
InChIキー |
MLPQHZCWZAJPIK-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

![N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12047797.png)




![3-{[1-Hydroxy-4-((E)-{3-[(phenylsulfonyl)amino]phenyl}diazenyl)-2-naphthoyl]amino}-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12047831.png)

![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)
